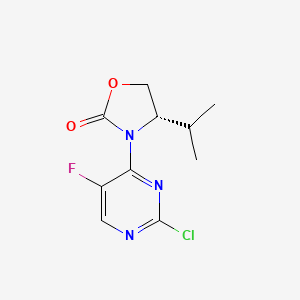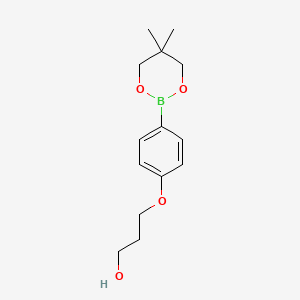
2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde
Vue d'ensemble
Description
“2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde” is a chemical compound with the molecular formula C29H22N2O . It has a molecular weight of 414.51 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of imidazole compounds, such as “this compound”, can be achieved through various methods . For instance, starting from 1,2-diketones and urotropine in the presence of ammonium acetate, a simple and efficient solventless microwave-assisted method enabled the synthesis of 4,5-disubstituted imidazoles . Another method involves a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C29H22N2O/c32-21-23-12-10-11-19-27(23)28-20-31(22-30-28)29(24-13-4-1-5-14-24,25-15-6-2-7-16-25)26-17-8-3-9-18-26/h1-22H .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It is soluble in dichloromethane, ethyl acetate, and methanol .Applications De Recherche Scientifique
Fluorescent Probes
2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde and its derivatives have been utilized in the development of fluorescent probes. For instance, 4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde, a related compound, was designed as a ratiometric fluorescent probe for cysteine and homocysteine. This probe displayed a significant hypsochromic shift in emission, indicating its potential for quantitatively detecting these amino acids (Lin et al., 2008).
Chemical Synthesis and Catalysis
The compound and its analogs are valuable in chemical synthesis. A study demonstrated the transition-metal-free insertion of benzyl group into 2-(1H-benzo[d]imidazol-1-yl)benzaldehyde, leading to diverse quinolin-4-one derivatives. This indicates the utility of these compounds in novel synthetic pathways (Xu et al., 2019).
Corrosion Inhibition
Imidazole-based molecules, including derivatives of 2-(1H-imidazol-4-yl)benzaldehyde, have been explored as corrosion inhibitors. They demonstrated significant inhibition efficiency against carbon steel corrosion in acidic medium, suggesting their potential in industrial applications (Costa et al., 2021).
Antimicrobial and Anti-Leishmanial Activities
Compounds derived from this compound have shown promising antimicrobial and anti-leishmanial activities. A study synthesized various 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones and evaluated them for these activities, indicating their potential in pharmaceutical research (Hussain et al., 2009).
Luminescence Sensing
Certain derivatives of this compound have been employed in luminescence sensing applications. For example, lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate showed sensitivity to benzaldehyde-based derivatives, highlighting their potential as fluorescence sensors (Shi et al., 2015).
Safety and Hazards
When handling “2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde”, it is advised to avoid dust formation and avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .
Propriétés
IUPAC Name |
2-(1-tritylimidazol-4-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O/c32-21-23-12-10-11-19-27(23)28-20-31(22-30-28)29(24-13-4-1-5-14-24,25-15-6-2-7-16-25)26-17-8-3-9-18-26/h1-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCOTNOWDCVWJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C5=CC=CC=C5C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-Diazaspiro[4.4]nonan-6-one hydrochloride](/img/structure/B1407743.png)








![Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1407757.png)
![Benzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B1407762.png)



